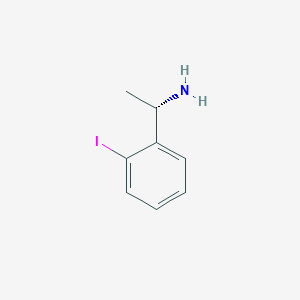

(S)-1-(2-Iodophenyl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10IN |

|---|---|

Molecular Weight |

247.08 g/mol |

IUPAC Name |

(1S)-1-(2-iodophenyl)ethanamine |

InChI |

InChI=1S/C8H10IN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 |

InChI Key |

WIBCSGJAVSVSPB-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1I)N |

Canonical SMILES |

CC(C1=CC=CC=C1I)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 1 2 Iodophenyl Ethanamine

Strategies for Asymmetric Synthesis

Asymmetric synthesis offers a direct route to the desired enantiomer, often minimizing the loss of material associated with the resolution of racemic mixtures. chemeurope.com Key strategies include the stereoselective reduction of prochiral ketones, the use of chiral auxiliaries to direct stereochemistry, and the application of enantioselective catalytic methods.

Stereoselective Reduction of Iodoacetophenones

A prominent method for the asymmetric synthesis of (S)-1-(2-Iodophenyl)ethanamine involves the stereoselective reduction of the corresponding prochiral ketone, 1-(2-Iodophenyl)ethanone. sigmaaldrich.cnbldpharm.comchemscene.com This transformation is typically achieved using chiral reducing agents or catalysts that facilitate the delivery of a hydride to one face of the carbonyl group over the other, thereby establishing the chiral center.

Biocatalysis, employing enzymes such as ketoreductases, has emerged as a powerful tool for this purpose. These enzymes can exhibit high enantioselectivity under mild reaction conditions. For instance, various microorganisms have been screened for their ability to reduce 2-amino-1-phenylethanone derivatives to their corresponding optically active amino alcohols. google.com The choice of microorganism and reaction conditions, such as pH and temperature, are critical for achieving high enantiomeric excess (e.e.) and yield.

Chemical methods often employ chiral metal hydrides or catalytic transfer hydrogenation. Catalysts based on transition metals like ruthenium, rhodium, and iridium, complexed with chiral ligands, are commonly used. These catalysts activate a hydrogen source (e.g., isopropanol (B130326) or formic acid) and deliver it enantioselectively to the ketone.

Chiral Auxiliary-Mediated Approaches to Chiral Aryl Ethanamines

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com Once the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy has been widely applied in the synthesis of chiral amines. wikipedia.orgnih.gov

In the context of synthesizing chiral aryl ethanamines, a common approach involves the reaction of an appropriate precursor with a chiral auxiliary, such as those derived from amino acids, terpenes, or other naturally occurring chiral molecules. nih.gov For example, a chiral auxiliary can be attached to the nitrogen atom of a precursor imine. Subsequent reduction of the C=N double bond is then directed by the steric and electronic properties of the auxiliary, leading to the preferential formation of one diastereomer. numberanalytics.com Hydrolytic or hydrogenolytic cleavage of the auxiliary then affords the desired chiral amine.

Examples of successful chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.orgresearchgate.net The choice of auxiliary and the specific reaction conditions are crucial for maximizing diastereoselectivity. numberanalytics.com

Enantioselective Catalytic Methods

Enantioselective catalytic methods provide an atom-economical and efficient route to chiral amines. These methods utilize a small amount of a chiral catalyst to generate a large quantity of the enantiomerically enriched product.

One notable example is the asymmetric Pictet-Spengler reaction, which can be used to construct chiral tetrahydro-β-carboline frameworks, precursors to various alkaloids. mdpi.com While not a direct synthesis of this compound, the principles of using chiral catalysts, such as chiral phosphoric acids, to control the enantioselectivity of imine cyclization are relevant. mdpi.com

Palladium-catalyzed cross-coupling reactions have also been adapted for asymmetric synthesis. core.ac.uk For instance, the reaction of an aryl halide with a suitable nitrogen-containing coupling partner in the presence of a chiral palladium catalyst can lead to the formation of enantioenriched aryl amines. The development of new chiral ligands for these transition metal catalysts is an active area of research. rsc.org

Chiral Resolution Techniques for Racemic 1-(2-Iodophenyl)ethanamine

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. chemeurope.com Although this approach results in a maximum theoretical yield of 50% for the desired enantiomer, it remains a widely used and practical method, especially when efficient racemization and recycling of the undesired enantiomer are possible. chemeurope.comwikipedia.org

Diastereomeric Salt Formation and Fractional Crystallization

This classical resolution technique relies on the principle that diastereomers have different physical properties, such as solubility. chemeurope.comlibretexts.orglibretexts.org The racemic mixture of 1-(2-Iodophenyl)ethanamine is reacted with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a mixture of diastereomeric salts. chemeurope.comwikipedia.orglibretexts.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. chemeurope.comwikipedia.orglibretexts.org The choice of resolving agent and solvent is critical for successful resolution, as it influences the solubility difference between the two diastereomeric salts. wikipedia.orgresearchgate.net One of the diastereomeric salts will be less soluble and will preferentially crystallize from the solution. This less soluble salt can then be isolated by filtration. Subsequent treatment of the purified diastereomeric salt with a base regenerates the enantiomerically pure amine. A study has reported the optical resolution of 1-(2-iodophenyl)ethylamine using D-(−)-tartaric acid, detailing the X-ray structure of the less soluble salt. otka-palyazat.hu

| Chiral Resolving Agent | Principle | Key Steps |

|---|---|---|

| Tartaric Acid | Forms diastereomeric salts with different solubilities. chemeurope.com | 1. Reaction with racemic amine. 2. Fractional crystallization. 3. Liberation of the enantiopure amine. libretexts.org |

| Mandelic Acid | Forms diastereomeric salts with different solubilities. libretexts.org | 1. Reaction with racemic amine. 2. Fractional crystallization. 3. Liberation of the enantiopure amine. chemeurope.com |

| Camphorsulfonic Acid | Forms diastereomeric salts with different solubilities. wikipedia.org | 1. Reaction with racemic amine. 2. Fractional crystallization. 3. Liberation of the enantiopure amine. libretexts.org |

Chiral Chromatographic Separation

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mz-at.deregistech.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. mz-at.deregistech.comchiralpedia.com

High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for the separation of chiral amines. csfarmacie.cz The CSP is typically composed of a chiral selector, such as a polysaccharide derivative (e.g., cellulose (B213188) or amylose (B160209) derivatives), a protein, or a cyclodextrin, which is coated or covalently bonded to a silica (B1680970) support. mz-at.dechiralpedia.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with the stability of these complexes differing for each enantiomer. chiralpedia.com

The choice of the mobile phase and the specific chiral column is crucial for achieving good resolution. registech.com For amines, crown-ether based CSPs can also be effective. registech.com This method can be used for both analytical determination of enantiomeric purity and for preparative-scale separation to obtain the pure enantiomers. mz-at.decsfarmacie.cz

| Chiral Stationary Phase Type | Separation Principle | Common Applications |

|---|---|---|

| Polysaccharide-based (e.g., Amylose, Cellulose) | Forms transient diastereomeric complexes with analytes. mz-at.de | Broad applicability for a wide range of chiral compounds. registech.com |

| Pirkle-type | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. | Effective for a wide range of compound classes. registech.com |

| Crown Ether-based | Forms inclusion complexes, particularly effective for primary amines. registech.com | Separation of amino acids and compounds with primary amine groups. registech.com |

Kinetic Resolution Approaches

Kinetic resolution is a widely employed technique for the separation of racemates. In the context of producing this compound, this would involve the selective reaction of the (R)-enantiomer in a racemic mixture, leaving the desired (S)-enantiomer unreacted. Enzymes, particularly lipases, are highly effective catalysts for such resolutions due to their high enantioselectivity.

A prominent example is the use of Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, for the resolution of racemic 1-phenylethylamine (B125046) and its derivatives. beilstein-journals.orgdoi.orgsci-hub.seresearchgate.net The process typically involves the acylation of the amine, where the enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate than the other.

For the resolution of amines similar to 1-(2-Iodophenyl)ethanamine, various acyl donors can be employed, with isopropyl acetate (B1210297) and alkyl methoxyacetates being common choices. beilstein-journals.orgd-nb.info The choice of solvent also plays a crucial role, with toluene (B28343) and methyl tert-butyl ether (MTBE) being effective media. beilstein-journals.orgnih.gov A study on the enzymatic resolution of 1-phenylethylamine using CALB and isopropyl acetate in toluene demonstrated the achievement of high enantiomeric excess (ee) for both the product and the remaining substrate. beilstein-journals.org

To overcome the 50% theoretical yield limit of classical kinetic resolution, dynamic kinetic resolution (DKR) can be implemented. DKR combines the enzymatic resolution step with an in-situ racemization of the slower-reacting enantiomer. This is often achieved using a metal catalyst. Ruthenium complexes, such as the Shvo catalyst, have proven to be efficient for the racemization of primary amines in conjunction with CALB-catalyzed resolution. beilstein-journals.orgorganic-chemistry.orgnih.gov A DKR of (±)-1-phenylethylamine using CALB and a ruthenium catalyst with ethyl methoxyacetate (B1198184) as the acyl donor resulted in a high yield (90%) and excellent enantiomeric excess (97% ee) of the (R)-amide. d-nb.info This leaves the (S)-amine available, which after separation would be the desired product in a synthesis targeting this compound.

Table 1: Representative Conditions for Dynamic Kinetic Resolution of 1-Phenylethylamine

| Catalyst System | Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Novozym 435 & Ru-complex | Methyl methoxyacetate | Toluene | 100 | 83 | 98% (R-amide) | d-nb.info |

| Novozym 435 & Pd/C | Ethyl acetate | Triethylamine | 50-55 | 60 | - | nih.gov |

| Novozym 435 & Pd(0)-AmP-MCF | Ethyl methoxyacetate | Toluene | 70 | 99 | 99% (R-amide) | nih.govacs.org |

Synthesis of Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, namely 1-(2-Iodophenyl)ethanone and 2-(2-Iodophenyl)ethanamine.

1-(2-Iodophenyl)ethanone is a crucial precursor that can be converted to the target amine via methods such as asymmetric transfer hydrogenation or reductive amination. A common route to this ketone involves the use of organometallic reagents with a derivative of 2-iodobenzoic acid.

A well-established method begins with 2-iodobenzoic acid, which can be converted to the more reactive 2-iodobenzoyl chloride. orgsyn.org The reaction of 2-iodobenzoyl chloride with an appropriate organometallic reagent, such as an organocadmium or organocuprate reagent derived from methylmagnesium bromide, would yield 1-(2-iodophenyl)ethanone. An alternative approach involves the reaction of methyl 2-iodobenzoate (B1229623) with a Grignard reagent like methylmagnesium bromide to first form the tertiary alcohol, 2-(2-iodophenyl)propan-2-ol, which can then be oxidized to the desired ketone. orgsyn.orgorgsyn.org

Table 2: Synthesis of 1-(2-Iodophenyl)ethanone Precursor

| Starting Material | Reagent 1 | Reagent 2 | Product | Reference |

|---|---|---|---|---|

| 2-Iodobenzoic acid | Thionyl chloride | - | 2-Iodobenzoyl chloride | orgsyn.org |

| Methyl 2-iodobenzoate | Methylmagnesium iodide | - | 2-(2-Iodophenyl)propan-2-ol | orgsyn.org |

2-(2-Iodophenyl)ethanamine is another important intermediate that can be a precursor or a related compound of interest. A direct and effective method for its synthesis is the reduction of (2-iodophenyl)acetonitrile. This nitrile can be prepared from the corresponding benzyl (B1604629) halide. The reduction of the nitrile to the primary amine can be achieved using reducing agents like borane-tetrahydrofuran (B86392) complex (BH3•THF). nih.gov

The synthesis of related substituted 2-iodophenylethylamines often follows similar strategies. For instance, substituted 2-iodobenzyl chlorides can be converted to the corresponding nitriles, followed by reduction. psu.edu An amide coupling reaction between indole-2-carboxylic acids and 2-(2-iodophenyl)ethan-1-amine has also been reported to create more complex structures. rsc.org These synthetic routes highlight the versatility of using iodinated phenyl precursors for the construction of various phenethylamine (B48288) derivatives.

Table 3: Synthesis of 2-(2-Iodophenyl)ethanamine and Related Compounds

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| (2-Iodophenyl)acetonitrile | Borane-tetrahydrofuran complex, Methanol, HCl | 2-(2-Iodophenyl)ethylamine hydrochloride | - | nih.gov |

| 3-(Dimethylamino)-2-iodobenzyl chloride | Sodium cyanide, Borane-tetrahydrofuran complex | 2-[3-(Dimethylamino)-2-iodophenyl]ethylamine | - | psu.edu |

| Indole-2-carboxylic acid | 2-(2-Iodophenyl)ethan-1-amine, Amide coupling reagents | N-(2-(2-iodophenyl)ethyl)indole-2-carboxamide | >90 | rsc.org |

Reactivity and Transformations of S 1 2 Iodophenyl Ethanamine in Organic Synthesis

Chemical Reactions Involving the Primary Amine Functionality

The primary amine group of (S)-1-(2-Iodophenyl)ethanamine is a key site for various nucleophilic reactions and derivatizations.

Amidation and Imine Formation

The primary amine readily undergoes amidation with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding amides. This reaction is fundamental in peptide synthesis and in the creation of more complex molecular scaffolds. For instance, amidation can be achieved through dehydrative condensation of carboxylic acids and amines. researchgate.net The resulting amides can serve as substrates for further transformations, such as C-H functionalization reactions. researchgate.net

Similarly, the amine can react with aldehydes and ketones in an acid-catalyzed condensation reaction to form imines , also known as Schiff bases. libretexts.org This reversible reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of imines is often a crucial step in the synthesis of various heterocyclic compounds and can be subject to thermodynamic control. nih.gov

Table 1: Examples of Amidation and Imine Formation Reactions

| Reactant 1 | Reactant 2 | Reaction Type | Product Type |

|---|---|---|---|

| This compound | Carboxylic Acid/Acyl Chloride | Amidation | N-(1-(2-Iodophenyl)ethyl)amide |

| This compound | Aldehyde/Ketone | Imine Formation | Schiff Base (Imine) |

Nucleophilic Substitutions

As a primary amine, the nitrogen atom of this compound possesses a lone pair of electrons, making it a competent nucleophile. It can participate in nucleophilic substitution reactions , where it attacks an electrophilic carbon center, displacing a leaving group. weebly.comchemguide.co.uk This class of reactions includes N-alkylation with alkyl halides. For example, the amine can be N-alkylated with reagents like propionyl chloride followed by reduction, or with chloroacetyl chloride to form chloro-intermediates that can undergo further substitution. nih.gov

The efficiency of these reactions can be influenced by the steric hindrance around the nucleophilic nitrogen and the electrophilic carbon. chemguide.co.uk Nucleophilic substitution reactions are classified as either SN1 or SN2, depending on the reaction mechanism, which is dictated by the substrate and reaction conditions. youtube.com

Derivatization for Chiral Auxiliary Applications

The chiral nature of this compound makes it a valuable precursor for the development of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recycled. sigmaaldrich.com

Derivatization of the amine functionality allows for the synthesis of various chiral ligands and catalysts. For instance, (S)-α-methylbenzylamine, a similar chiral amine, has been used to create chiral ligands for asymmetric catalysis. acs.org The phenylethylamine framework is a common feature in many chiral auxiliaries used in asymmetric synthesis, highlighting the potential of this compound in this field. researchgate.net

Reactions of the 2-Iodophenyl Moiety

The carbon-iodine bond on the phenyl ring is a versatile handle for a variety of metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) with Chiral Control

The 2-iodophenyl group is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. libretexts.org

Suzuki-Miyaura Coupling : This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com It is a powerful method for forming carbon-carbon bonds to create biaryl compounds. researchgate.netgre.ac.uk The reaction has been successfully applied to 2-iodoaniline (B362364) derivatives for the synthesis of various substituted biaryls. rsc.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples the aryl iodide with an alkene to form a substituted alkene. numberanalytics.comnumberanalytics.com This palladium-catalyzed reaction is a cornerstone of C-C bond formation and has been used in the synthesis of complex molecules, including pharmaceuticals. numberanalytics.comslideshare.net

Sonogashira Coupling : This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.org It is a highly reliable method for the synthesis of aryl alkynes and has been widely used with iodo-substituted nucleosides and other complex molecules. nih.gov The reaction proceeds through a catalytic cycle involving both palladium and copper. wikidoc.org

The presence of the chiral amine can potentially influence the stereochemical outcome of these reactions, although this aspect requires specific investigation for each transformation.

Carbon-Heteroatom Bond Formations (e.g., C-N, C-O, C-S Arylations)

The 2-iodophenyl moiety can also participate in cross-coupling reactions to form bonds between the aromatic carbon and heteroatoms like nitrogen, oxygen, or sulfur. These reactions are crucial for the synthesis of a wide variety of heterocyclic compounds.

C-N Bond Formation : The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines and nitrogen-containing heterocycles. acs.org Copper-catalyzed methods are also employed, for instance, in the synthesis of benzimidazoles from N-alkyl-2-iodoaniline derivatives. thieme-connect.comresearchgate.net The Larock heteroannulation, a palladium-catalyzed reaction between 2-iodoanilines and alkynes, is a well-established method for synthesizing indoles. ub.edu

C-O Bond Formation : Palladium- or copper-catalyzed reactions can be used to form aryl ethers from aryl halides and alcohols or phenols. These reactions are important for the synthesis of diaryl ethers and other oxygen-containing compounds.

C-S Bond Formation : The formation of carbon-sulfur bonds can be achieved through copper-catalyzed coupling of aryl iodides with thiols or other sulfur nucleophiles. asianpubs.org This methodology is used to synthesize various sulfur-containing heterocycles, such as benzothiazoles from 2-iodoaniline derivatives and a sulfur source. asianpubs.org

Table 2: Overview of Cross-Coupling Reactions of the 2-Iodophenyl Moiety

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound | Palladium/Base | C-C (Aryl-Aryl) |

| Heck | Alkene | Palladium/Base | C-C (Aryl-Vinyl) |

| Sonogashira | Terminal Alkyne | Palladium/Copper/Base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Palladium/Base | C-N |

| C-O Coupling | Alcohol/Phenol | Palladium or Copper/Base | C-O |

| C-S Coupling | Thiol/Sulfur Source | Copper/Base | C-S |

Intramolecular Cyclization Reactions

The unique structural arrangement of this compound, featuring a nucleophilic amino group and a reactive carbon-iodine bond on an aromatic ring, makes it a valuable precursor for intramolecular cyclization reactions. These transformations, often facilitated by transition metal catalysts, provide efficient pathways to construct nitrogen-containing heterocyclic scaffolds, which are core structures in many pharmaceutical compounds and natural products. organic-chemistry.org

Palladium-catalyzed reactions are particularly prominent in this context. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-iodide bond, followed by intramolecular coordination and insertion of the amine functionality, and subsequent reductive elimination to yield the cyclized product and regenerate the catalyst. This process, a variant of the Buchwald-Hartwig and Heck coupling reactions, allows for the formation of various ring sizes. acs.org

For instance, N-acylated derivatives of this compound can undergo palladium-catalyzed intramolecular cyclization to produce chiral 1,3-disubstituted 2,3-dihydro-1H-indoles. The reaction conditions typically involve a palladium source like Pd₂(dba)₃, a phosphine (B1218219) ligand such as Xantphos, and a base. The stereochemistry at the C1 position of the starting material is often retained in the product, providing a direct route to enantiomerically enriched dihydroindoles.

Another important application is the synthesis of isoindolinone derivatives. organic-chemistry.org N-acyl derivatives of 2-iodobenzylamines or related structures can be cyclized using palladium catalysts to form functionalized isoindolinones. organic-chemistry.org For example, an efficient palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom yields 3-acyl isoindolin-1-ones under mild conditions. organic-chemistry.org

The table below summarizes representative intramolecular cyclization reactions starting from derivatives of this compound.

| Starting Material Derivative | Catalyst/Reagents | Product Type | Key Features |

| N-Acyl-(S)-1-(2-Iodophenyl)ethanamine | Pd₂(dba)₃, Xantphos, Base | Chiral 2,3-dihydro-1H-indole | Retention of stereochemistry, formation of a five-membered ring. |

| N-(2-Oxoacyl)-(S)-1-(2-Iodophenyl)ethanamine | Pd(OAc)₂, PPh₃, Base | Chiral 3-Acyl-isoindolin-1-one | Carbonylative cyclization, construction of functionalized isoindolinones. organic-chemistry.org |

| N-Allyl-(S)-1-(2-Iodophenyl)ethanamine | Pd(OAc)₂, Ligand, Base | Chiral Indole (via Heck reaction) | C-N coupling followed by intramolecular Heck cyclization. acs.org |

Aryne Generation and Trapping Strategies

This compound and its derivatives serve as valuable precursors for the generation of highly reactive aryne intermediates. nih.gov Arynes, specifically benzynes in this case, are neutral, highly strained species characterized by a formal triple bond within an aromatic ring. chemistryviews.org Their high reactivity makes them powerful intermediates for the construction of complex aromatic systems through various trapping reactions. chemistryviews.org

The generation of an aryne from an ortho-iodoaniline derivative typically requires deprotonation of the amine followed by elimination of the iodide. This is commonly achieved by treatment with a very strong base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA). tcichemicals.com An alternative mild method involves converting the iodoaniline into a more sophisticated precursor, such as a 2-(trimethylsilyl)aryl triflate, which can then generate the aryne upon treatment with a fluoride (B91410) source like cesium fluoride (CsF). tcichemicals.comresearchgate.net

Once generated in situ, the aryne intermediate derived from the chiral precursor can be "trapped" by a variety of reagents. chemistryviews.org Common trapping strategies include:

Diels-Alder Cycloadditions: Arynes readily react with dienes. For example, trapping with furan (B31954) yields a bicyclic adduct, demonstrating the aryne's existence and providing a route to complex polycyclic structures. chemistryviews.org

Nucleophilic Addition: Nucleophiles can add to one of the sp-hybridized carbons of the aryne. If the subsequent trapping of the resulting aryllithium or arylanion is intramolecular, it can lead to the formation of new heterocyclic rings.

Acylalkylation: An efficient method involves generating aryne intermediates from o-iodoaryl triflates, which can then be trapped in an acylalkylation reaction. researchgate.net

The chirality of the ethylamine (B1201723) side chain can potentially influence the regioselectivity or stereoselectivity of the trapping reaction, especially in intramolecular processes, offering a pathway for asymmetric synthesis. chemistryviews.org

| Aryne Precursor (Derivative of this compound) | Generation Method | Trapping Reagent | Product Type |

| N-Protected-(S)-1-(2-Iodophenyl)ethanamine | n-BuLi or LDA | Furan | Diels-Alder Adduct |

| (S)-N-(2-(trimethylsilyl)phenyl)triflamide derivative | CsF | Diene | Cycloaddition Product researchgate.net |

| N-Protected-(S)-1-(2-Iodophenyl)ethanamine | Strong Base | Internal Nucleophile | Heterocyclic Product |

Stereoselective Transformations Derived from this compound

The inherent chirality of this compound, stemming from the stereogenic center at the first carbon of the ethylamine side chain, makes it a valuable building block for stereoselective synthesis. This chirality can be exploited in several ways, either by using the molecule as a chiral auxiliary to control subsequent reactions or as a chiral scaffold for the synthesis of enantiomerically pure target molecules. acs.org

One major application is its use in the synthesis of chiral ligands for asymmetric catalysis or as a chiral auxiliary. The amine group can be readily modified to introduce other functionalities. For example, it can be converted into a chiral nitrone. These chiral nitrones can then undergo stereoselective reactions, such as SmI₂-mediated reductive couplings with α,β-unsaturated esters, to produce γ-N-hydroxyamino esters with high diastereomeric purity. acs.org The chiral auxiliary can then be cleaved to yield the desired enantiopure γ-amino acid derivatives. acs.org

Furthermore, the chiral amine can direct the stereochemical outcome of reactions on other parts of the molecule. For instance, in intramolecular reactions, the stereocenter can influence the facial selectivity of an approaching reagent or the conformation of a transition state, leading to a diastereoselective cyclization. The resulting products, such as enantiopure piperidines or lactams, are valuable intermediates for the synthesis of alkaloids and other biologically active compounds. researchgate.net

The synthesis of enantiopure polysubstituted piperidines can be achieved through cyclocondensation reactions of amino alcohols derived from chiral precursors with δ-oxo acid derivatives in highly stereoselective processes. researchgate.net These methods often involve dynamic kinetic resolution, where the chirality of the amine directs the formation of one diastereomer over the other. researchgate.net

The table below highlights examples of stereoselective transformations where the chirality of the this compound backbone is pivotal.

| Transformation Type | Reaction Details | Product Class | Stereochemical Control |

| Chiral Auxiliary | Conversion to a chiral nitrone, followed by reductive coupling with an α,β-unsaturated ester. | Enantiopure γ-Amino Acid Derivatives | The chiral center on the auxiliary directs the stereoselective formation of new stereocenters. acs.org |

| Diastereoselective Cyclization | Intramolecular amidoalkylation of a derived chiral lactam using a Grignard reagent. | Enantiopure 1-Substituted Tetrahydroisoquinolines | The existing stereocenter dictates the stereochemistry of the newly formed ring system. researchgate.net |

| Asymmetric Synthesis | Use as a starting material for multi-step synthesis of complex chiral molecules. | Indole Alkaloids | The initial stereocenter is carried through the synthetic sequence to define the absolute stereochemistry of the final product. researchgate.net |

Applications of S 1 2 Iodophenyl Ethanamine in Advanced Chemical Research

As a Chiral Building Block in Complex Molecule Synthesis

The enantiomerically pure nature of (S)-1-(2-Iodophenyl)ethanamine allows for the construction of intricate molecular architectures with a high degree of stereocontrol. This is particularly important in the synthesis of pharmaceuticals and other biologically active compounds, where the specific three-dimensional arrangement of atoms is crucial for their function.

This compound is a key precursor in the enantioselective synthesis of various chiral heterocycles. These cyclic compounds, which contain atoms of at least two different elements in their rings, are prevalent in many natural products and medicinal agents. The chiral amine can be incorporated into heterocyclic frameworks through a variety of chemical transformations, including cyclization and condensation reactions.

For example, it can be used to synthesize chiral nitrogen-containing heterocycles, which are a common motif in many pharmaceuticals. The stereocenter of this compound directs the formation of a specific enantiomer of the heterocyclic product, ensuring the desired biological activity. The development of catalytic asymmetric methods has become a powerful tool for accessing these heterocyclic structures in a highly enantioenriched form. catalyst-enabling-synthetic-chemistry.com

The synthesis of complex organic molecules often requires the precise arrangement of atoms in space. This compound can be used to introduce a chiral center into a molecule, which can then be elaborated to create a more complex stereodefined carbon skeleton. The ortho-iodo group can participate in various carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of intricate molecular frameworks.

The ability to create stereodefined carbon skeletons is essential for the synthesis of natural products and their analogs, which often possess multiple chiral centers. The use of chiral building blocks like this compound simplifies the synthetic process and allows for the efficient production of enantiomerically pure target molecules. portico.org

This compound serves as a precursor for a variety of advanced synthetic intermediates. The amino group can be readily modified to introduce other functional groups, while the iodo group provides a handle for further chemical transformations. This versatility makes it a valuable starting material for the synthesis of a wide range of complex molecules.

For instance, the amine functionality can be acylated, alkylated, or converted into other nitrogen-containing functional groups. The iodo group can be replaced with other substituents through nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions. This allows for the creation of a diverse library of compounds with tailored properties for various applications in drug discovery and materials science.

Role in Asymmetric Catalysis

In addition to its use as a chiral building block, this compound and its derivatives play a significant role in asymmetric catalysis. In this field, a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product.

Chiral ligands are organic molecules that coordinate to a metal center to form a chiral catalyst. The ligand plays a crucial role in determining the enantioselectivity of the catalytic reaction. This compound can be used as a scaffold for the synthesis of novel chiral ligands.

The amine group provides a convenient attachment point for the introduction of other coordinating groups, such as phosphines or oxazolines. The ortho-iodo group can be used to tune the steric and electronic properties of the ligand, which can have a significant impact on the performance of the catalyst. The development of new chiral ligands is an active area of research, as it is essential for the discovery of new and more efficient asymmetric catalytic transformations.

Chiral catalysts derived from this compound have been successfully applied in a variety of transition metal-catalyzed asymmetric transformations. frontiersin.org These reactions are widely used in organic synthesis to create chiral molecules with high enantiomeric purity.

Some examples of such transformations include:

Asymmetric Hydrogenation: The reduction of prochiral olefins, ketones, and imines to produce chiral alkanes, alcohols, and amines, respectively. diva-portal.org

Asymmetric C-H Functionalization: The direct conversion of a C-H bond into a C-C or C-heteroatom bond in an enantioselective manner. snnu.edu.cn

Asymmetric Cross-Coupling Reactions: The formation of carbon-carbon bonds between two different organic fragments with control of stereochemistry.

The use of chiral catalysts derived from this compound has enabled the efficient and selective synthesis of a wide range of valuable chiral compounds.

Interactive Data Table: Applications of this compound

| Application Area | Specific Use | Key Features and Advantages |

| Chiral Building Block | Enantioselective Synthesis of Chiral Heterocycles | Introduces a stereocenter, directing the formation of a specific enantiomer. |

| Construction of Stereodefined Carbon Skeletons | Enables precise spatial arrangement of atoms and facilitates complex molecule synthesis. | |

| Precursor for Advanced Synthetic Intermediates | Versatile starting material due to modifiable amino and iodo groups. | |

| Asymmetric Catalysis | Development of Chiral Ligands | Serves as a scaffold for novel ligands with tunable steric and electronic properties. |

| Transition Metal-Catalyzed Asymmetric Transformations | Enables efficient and selective synthesis of a wide range of chiral compounds. |

Organocatalytic Applications

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral amines are a cornerstone of this field, particularly in asymmetric synthesis, where they are employed to create enantiomerically enriched products. While no specific studies detailing the use of this compound as an organocatalyst were identified, its structural features—a primary chiral amine appended to an iodinated phenyl ring—suggest potential for its use in the development of novel catalysts.

Generally, chiral primary amines can be derivatized to form a variety of organocatalysts. For instance, they can be converted into secondary amines, amides, or imines, which are key functional groups in many catalytic cycles. These catalysts often operate by forming transient chiral enamines or iminium ions with carbonyl substrates, which then react with electrophiles in a stereocontrolled manner.

The presence of the ortho-iodophenyl group could introduce unique steric and electronic properties to a potential catalyst derived from this compound. The bulky iodine atom could influence the facial selectivity of reactions, potentially leading to high levels of enantioselectivity. Furthermore, the carbon-iodine bond could serve as a handle for further functionalization or for creating catalysts with dual modes of activation.

Table 1: Potential Organocatalytic Reactions for Chiral Amine Derivatives

| Reaction Type | Catalyst Type | Role of Chiral Amine | Potential Product |

| Asymmetric Aldol Reaction | Proline Derivatives | Forms a chiral enamine intermediate with a ketone or aldehyde. | Chiral β-hydroxy carbonyl compounds |

| Asymmetric Michael Addition | Secondary Amine Catalysts | Forms a chiral iminium ion or enamine to activate the substrate. | Chiral 1,5-dicarbonyl compounds or related structures |

| Asymmetric Mannich Reaction | Chiral Primary or Secondary Amines | Activates the aldehyde component via enamine formation. | Chiral β-amino carbonyl compounds |

This table represents general applications of chiral amines in organocatalysis and does not reflect documented applications of this compound.

Functional Material Precursors (Excluding Material Properties)

This compound possesses reactive sites—the primary amine and the aryl iodide—that make it a viable candidate as a building block, or precursor, for the synthesis of functional materials. However, specific examples of its use in the synthesis of such materials are not found in the current body of scientific literature.

The primary amine group can be used in polymerization reactions, such as the formation of polyamides or polyimines. Its chirality could be imparted to the resulting polymer, leading to materials with chiral recognition capabilities or unique optical properties.

The iodophenyl group offers a versatile site for cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This would allow for the incorporation of the this compound unit into larger conjugated systems, which are often the basis for optoelectronic materials. Additionally, the amine and the iodo-substituent could potentially act as a bidentate ligand for the formation of coordination polymers or metal-organic frameworks (MOFs). The chirality of the ligand could direct the formation of chiral frameworks with potential applications in asymmetric catalysis or enantioselective separations.

Table 2: Potential Functional Materials Derived from this compound as a Precursor

| Material Class | Synthetic Route | Role of this compound | Potential Application Area |

| Chiral Polymers | Polyamide formation via reaction with diacyl chlorides. | Chiral monomer | Chiral chromatography, asymmetric catalysis supports |

| Conjugated Polymers | Sonogashira or Suzuki coupling of the aryl iodide. | Functional building block | Organic electronics, sensors |

| Coordination Polymers / MOFs | Coordination to metal centers via the amine group. | Chiral organic ligand/linker | Gas storage, separation, catalysis |

This table illustrates potential, but not documented, uses of this compound as a precursor for functional materials.

Analytical and Characterization Methodologies in Research Contexts

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of (S)-1-(2-Iodophenyl)ethanamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds.

For ¹H NMR, the spectrum would be characterized by distinct signals corresponding to the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons. The aromatic protons on the iodophenyl ring would appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to the influence of the iodine substituent. The methine proton, adjacent to the chiral center, would likely present as a quartet, split by the neighboring methyl protons. The methyl protons would appear as a doublet, coupled to the methine proton. The amine protons often appear as a broad singlet.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would give a distinct resonance. The carbon atom bonded to iodine (C-I) would be significantly shifted. The aromatic carbons would have signals in the typical aromatic region (δ 120-150 ppm). The chiral methine carbon and the methyl carbon would show signals in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 (m) | 128.0 - 145.0 |

| C-I | - | ~95.0 |

| CH-NH₂ | ~4.2 (q) | ~50.0 |

| CH₃ | ~1.4 (d) | ~25.0 |

| NH₂ | 1.5 - 2.5 (br s) | - |

Note: These are predicted values based on analogous structures and may vary from experimental data. 'm' denotes multiplet, 'q' denotes quartet, 'd' denotes doublet, 'br s' denotes broad singlet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 247.08 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 247. A prominent peak corresponding to the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation is also anticipated. Other fragments could arise from the cleavage of the C-C bond adjacent to the ring or the loss of the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching of the primary amine group typically appears as a medium to weak band (or a doublet) in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ region. Aromatic C=C stretching absorptions would be seen in the 1450-1600 cm⁻¹ range.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Chromatographic Techniques for Enantiopurity Determination

The separation of enantiomers is crucial for chiral compounds, and this is typically achieved using chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for determining the enantiomeric excess (ee) of chiral amines. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALPAK® and CHIRALCEL® columns), are widely and successfully used for the resolution of phenylethylamine derivatives. bldpharm.com

The mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the (S) and (R) enantiomers. researchgate.net Small amounts of an amine additive, like diethylamine (DEA), are often included in the mobile phase to improve peak shape and reduce tailing by masking residual silanol groups on the silica (B1680970) support of the CSP. researchgate.net

Table 3: Typical Chiral HPLC Conditions for Phenylethylamine Analogs

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine |

| Detection | UV (e.g., at 230 nm) |

| Flow Rate | 0.5 - 1.0 mL/min |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for enantiomeric separation. For primary amines like this compound, direct analysis on a chiral column is possible, but often derivatization is employed to improve volatility and chromatographic performance. gcms.cz The amine can be converted into a diastereomeric derivative by reacting it with a chiral derivatizing agent. These diastereomers can then be separated on a standard achiral GC column.

Alternatively, the amine can be derivatized with an achiral reagent, such as trifluoroacetic anhydride (TFAA), to form a more volatile N-trifluoroacetyl derivative. rsc.org This derivative can then be separated on a GC column with a chiral stationary phase, often based on modified cyclodextrins. rug.nl The choice of derivatizing agent and chiral column is critical for achieving successful separation. rsc.org

X-ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, and crucially, allows for the assignment of the absolute configuration of chiral centers. In the context of studying this compound, X-ray crystallography would be the gold standard for unequivocally confirming its stereochemistry and elucidating its solid-state structure.

The process of X-ray crystallography involves irradiating a single crystal of a compound with a beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the precise location of each atom in the crystal lattice is determined.

For chiral molecules like this compound, the determination of the absolute configuration is a critical aspect. This is typically achieved through the phenomenon of anomalous dispersion. When the X-ray wavelength used is near an absorption edge of a heavy atom present in the molecule (in this case, the iodine atom), the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) in the diffraction pattern. By carefully measuring and analyzing these differences, the absolute configuration of the chiral center can be determined with a high degree of confidence, often expressed by the Flack parameter. A Flack parameter close to zero for a given enantiomer confirms the correctness of the assigned absolute configuration.

While a specific crystal structure for the free base of this compound is not publicly available in crystallographic databases as of the latest search, it is a common practice in chemical research to crystallize amines as their salts to improve crystal quality. Salts of chiral amines with chiral acids, such as tartaric acid or mandelic acid, are often prepared for this purpose. The resulting diastereomeric salts can be more amenable to forming high-quality single crystals suitable for X-ray diffraction analysis.

In a hypothetical crystallographic study of a salt of this compound, such as the hydrochloride salt, the analysis would yield a detailed set of crystallographic parameters. These parameters would precisely define the unit cell of the crystal and the arrangement of the molecules within it.

Below is a representative table of the kind of crystallographic data that would be obtained from such an analysis. Please note that this table is illustrative of the data format and does not represent experimentally determined data for this compound hydrochloride due to the absence of a publicly available crystal structure.

| Parameter | Illustrative Value |

| Empirical formula | C8H11ClIN |

| Formula weight | 283.54 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 8.000(1) Å, α = 90° |

| b = 10.000(2) Å, β = 90° | |

| c = 15.000(3) Å, γ = 90° | |

| Volume | 1200.0(4) ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.571 Mg/m³ |

| Absorption coefficient | 2.85 mm⁻¹ |

| F(000) | 552 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 3.5 to 28.0° |

| Reflections collected | 10500 |

| Independent reflections | 2800 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.085 |

| R indices (all data) | R1 = 0.045, wR2 = 0.090 |

| Absolute configuration parameter | 0.02(3) |

The detailed research findings from such a study would not only confirm the S configuration at the chiral carbon but also provide insights into the intermolecular interactions in the solid state. For instance, in the crystal lattice of the hydrochloride salt, one would expect to observe hydrogen bonding between the ammonium group (-NH3+) of the protonated amine and the chloride anion (Cl-). The packing of the molecules would be influenced by these hydrogen bonds as well as by weaker interactions such as van der Waals forces and potentially halogen bonding involving the iodine atom. The conformation of the ethylamine (B1201723) side chain relative to the iodophenyl ring would also be precisely determined. This structural information is invaluable for understanding the physical properties of the compound and can be crucial for applications in areas such as chiral recognition and materials science.

Computational and Theoretical Investigations

Mechanistic Studies of Reactions Involving (S)-1-(2-Iodophenyl)ethanamine

The dual reactivity of this compound, stemming from its nucleophilic chiral amine center and its reactive carbon-iodine bond, makes it a subject of interest for mechanistic studies. Computational methods are crucial for mapping the potential energy surfaces of its reactions, identifying intermediates, and calculating the energy barriers associated with different pathways. scienceopen.com

The stereochemical outcome of reactions involving a chiral center is determined by the energy differences between competing diastereomeric transition states. Transition state analysis via quantum chemical calculations is a powerful method for understanding and predicting this stereoselectivity. researchgate.net For a molecule like this compound, the chiral center alpha to the amino group directs the approach of incoming reagents.

While direct transition state modeling for this specific molecule is not extensively published, the principles can be understood from studies on analogous systems. For instance, DFT calculations have been used to elucidate the mechanism of the asymmetric Strecker reaction, where (S)-α-phenylethylamine, a close structural analog, served as a chiral auxiliary to achieve high optical purity. beilstein-journals.org Computational models of such reactions pinpoint the key non-covalent interactions (e.g., hydrogen bonds, steric repulsion) in the transition state that favor the formation of one stereoisomer over another. nih.gov

In a hypothetical acylation of this compound, the acylating agent can approach the nitrogen atom from two different faces relative to the substituents on the chiral carbon (the methyl group and the 2-iodophenyl group). The transition state that minimizes steric clash between the incoming reagent and these bulky groups will be lower in energy, thus dictating the major product. DFT calculations can quantify these energy differences, providing a theoretical basis for the observed stereoselectivity.

Table 1: Illustrative Transition State Energy Analysis for a Hypothetical Reaction

This table illustrates how computational methods could be used to predict the stereochemical outcome of a reaction involving the chiral amine. The energy difference between the two transition states (TS) determines the diastereomeric excess (d.e.).

| Transition State | Reagent Approach | Key Steric Interaction | Calculated Relative Energy (kcal/mol) | Predicted Outcome |

| TS-A (Pro-S) | Least hindered face | Minimal clash with H-atom | 0.0 | Major Diastereomer |

| TS-B (Pro-R) | More hindered face | Clash with methyl/iodophenyl group | +2.5 | Minor Diastereomer |

Reactions involving the 2-iodophenyl group can proceed through several distinct mechanistic pathways, most notably those involving radical intermediates or those based on ligand coupling in organometallic catalysis. Computational studies are essential for distinguishing between these routes, which can be subtly influenced by reaction conditions. escholarship.org

Radical Pathways: Aryl iodides are susceptible to forming aryl radicals via single electron transfer (SET), especially under photochemical or electrochemical conditions. acs.org Computational studies can model this process, showing how an electron donor can transfer an electron to the iodoarene, leading to the cleavage of the C-I bond to form an aryl radical and an iodide anion. This radical can then participate in subsequent bond-forming reactions. nih.gov For example, DFT calculations on iron-catalyzed cross-coupling reactions have shown that the process can involve the formation of a free organic radical via hydrogen atom transfer (HAT) from a metal-hydride species. nih.gov

Ligand Coupling Pathways: In transition-metal-catalyzed reactions (e.g., with palladium or copper), the iodoarene typically undergoes oxidative addition to the metal center. researchgate.net The resulting organometallic intermediate can then react with a nucleophile in a step known as reductive elimination or ligand coupling, forming the final product and regenerating the catalyst. DFT calculations have been used extensively to map out the catalytic cycles of such reactions. researchgate.netresearchgate.net These studies elucidate the structures of intermediates and transition states, the role of ligands in facilitating the reaction, and the reasons for observed chemo- and regioselectivity. For iodoarenes, computational models can clarify whether a reaction proceeds via a concerted oxidative addition or a stepwise radical mechanism, a distinction that is often difficult to make experimentally. escholarship.orgresearchgate.net The choice between pathways is influenced by factors like the ligand's electronic properties and the arene's redox potential. escholarship.org

Conformational Analysis and Molecular Modeling

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and interactions with other molecules. numberanalytics.comnih.gov Conformational analysis uses computational methods to identify the stable, low-energy arrangements of atoms in a molecule and the energy barriers for converting between them. drugdesign.org For a flexible molecule like this compound, which has multiple rotatable single bonds, this analysis is key to understanding its behavior. nih.gov

Common methods include molecular dynamics (MD) simulations, which model molecular motions over time, and systematic or stochastic searches followed by energy minimization using force fields or quantum mechanics. molsis.co.jpbigchem.eu For this compound, the key dihedral angles are around the bond connecting the phenyl ring to the ethyl side chain and the C-C bond of the side chain itself.

The relative energies of different conformers are determined by a balance of steric hindrance between the bulky iodophenyl group, the methyl group, and the amine, as well as potential weak intramolecular interactions. One such interaction could be a halogen bond—an attractive, noncovalent interaction between the electrophilic region on the iodine atom (known as a σ-hole) and the lone pair of the nitrogen atom. researchgate.netacs.org Molecular modeling can predict the geometries and energies of these conformers, estimating their relative populations at a given temperature. drugdesign.org

Table 2: Interactive Table of Hypothetical Conformers for this compound

This interactive table presents a simplified, illustrative conformational analysis. The energies and populations are hypothetical values derived from the principles of steric hindrance and potential intramolecular interactions.

| Conformer Name | Dihedral Angle (I-C-C-N) | Key Feature | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Anti | ~180° | Amine and Iodophenyl groups are far apart; sterically favored. | 0.0 | 73.0 |

| Gauche-1 | ~60° | Amine and Iodophenyl groups are closer; potential for C-I···N halogen bond. | 0.5 | 19.8 |

| Gauche-2 | ~-60° | Amine and Iodophenyl groups are closer; some steric strain. | 1.0 | 5.4 |

| Eclipsed | ~0° | High steric strain between Amine and Iodophenyl groups. | >5.0 | <0.1 |

Prediction of Reactivity and Selectivity in Novel Transformations

A major goal of computational chemistry is to predict the outcome of unknown reactions, thereby guiding experimental efforts and accelerating discovery. jstar-research.commi-6.co.jp By calculating the fundamental electronic properties of a molecule, it is possible to predict its reactivity and selectivity in various transformations. scienceopen.comnsps.org.ng

For this compound, DFT can be used to calculate several reactivity indices. mdpi.com

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution on the molecule's surface. It highlights electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, predicting sites for electrostatic interactions with other reactants. buketov.edu.kz For this molecule, the nitrogen lone pair would be a region of negative potential, while the hydrogen atoms on the amine and the region opposite the C-I bond (the σ-hole) would be positive. acs.org

By modeling the entire reaction pathway for a proposed novel transformation, chemists can calculate the activation energies for all possible outcomes. The pathway with the lowest activation barrier is the one most likely to occur, allowing for the prediction of reaction feasibility, regioselectivity, and chemoselectivity before a single experiment is run. jstar-research.com

Table 3: Predicted Reactivity Based on Calculated Molecular Properties

This table outlines how computationally derived properties of this compound can be used to predict its behavior in different types of chemical reactions.

| Calculated Property | Implication for Reactivity | Predicted Reaction Type |

| HOMO Location/Energy | High energy orbital localized on the Nitrogen lone pair. | Acts as a nucleophile. |

| LUMO Location/Energy | Low energy orbital associated with the C-I σ* bond. | Site for oxidative addition to a metal catalyst. |

| Electrostatic Potential | Negative potential on Nitrogen; Positive potential on amine protons. | Site for nucleophilic attack; H-bond donor. |

| Bond Dissociation Energy | Relatively low C-I bond energy compared to C-Br or C-Cl. | Susceptible to homolytic cleavage. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.